![molecular formula C14H10BrFO B1302598 4-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844879-20-5](/img/structure/B1302598.png)
4-Bromo-4'-fluoro-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-4'-fluoro-3'-methylbenzophenone (4-BFMBP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a halogenated aromatic ketone with a molecular weight of 274.1 g/mol. It has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery. The main focus of
Scientific Research Applications
Photoreduction Studies
4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in the study of photoreduction processes. In one study, solutions of the compound were exposed to UV light at 350 nm for varying intervals, and the resulting substituted benzopinacol was analyzed . This research contributes to our understanding of photochemical reactions.
Synthesis of Substituted Benzophenones
This compound can be synthesized via the Friedel-Crafts method using benzoyl chloride and an excess of bromobenzene. The product yield was 54.3% after vacuum distillation and recrystallization in 100% ethanol . This method provides a practical approach to producing substituted benzophenones for various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in studies concerning the influence of fluorine on nuclear magnetic resonance (NMR) spectra. Three types of NMR analyses were performed: 1HNMR, 13CNMR, and 9FNMR . These studies help in understanding the impact of fluorine substitution on the NMR spectra of benzophenones.
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The use of 4-Bromo-4’-fluoro-3’-methylbenzophenone in this field indicates its potential role in protein analysis and characterization.
Photophysics Research
4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in photophysics research, specifically in “quantitative UV” studies. Two solvents, EPA and methylcyclohexane (MCH), were used in these studies . This research contributes to our understanding of the photophysical properties of benzophenones.
Synthesis of Benzopinacols
The compound has been used in the synthesis of benzopinacols through a photoreduction process . Benzopinacols are important in organic chemistry as they are used in the synthesis of various organic compounds.
properties
IUPAC Name |
(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAPOPRAJIWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373678 |
Source
|
Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-fluoro-3'-methylbenzophenone | |
CAS RN |
844879-20-5 |
Source
|
Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.